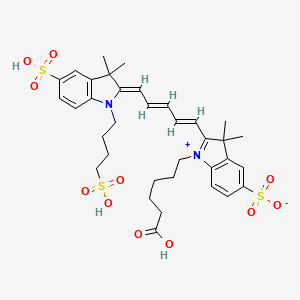
Cy5 acid(tri so3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy5 acid(tri so3) is a cyanine dye known for its far-red fluorescence properties. It is widely used in various scientific fields due to its high extinction coefficient, bright fluorescence, and pH insensitivity. This compound is particularly valuable in biomedical imaging, especially for tumor diagnosis and tracing specific substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy5 acid(tri so3) typically involves the condensation of a quaternary ammonium salt with a cyanine dye precursor. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base. The reaction mixture is heated to facilitate the condensation process, resulting in the formation of the desired cyanine dye .
Industrial Production Methods
Industrial production of Cy5 acid(tri so3) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Cy5 acid(tri so3) undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced dye species.
Substitution: The dye can undergo substitution reactions where functional groups on the dye molecule are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized dye species with altered fluorescence properties.
Reduction: Reduced dye species with different absorption and emission spectra.
Substitution: Substituted dye molecules with modified functional groups.
Scientific Research Applications
Cy5 acid(tri so3) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules.
Medicine: Utilized in diagnostic imaging, particularly for tumor detection and monitoring.
Industry: Applied in the development of fluorescent sensors and imaging devices
Mechanism of Action
The mechanism of action of Cy5 acid(tri so3) involves its ability to absorb light at specific wavelengths and emit light at longer wavelengths. This property is due to the presence of a polymethine chain in the dye molecule, which allows for efficient energy transfer. The dye interacts with molecular targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces, enabling it to bind to specific biomolecules and emit fluorescence upon excitation .
Comparison with Similar Compounds
Similar Compounds
Cy3: Another cyanine dye with shorter wavelength emission.
Cy5.5: A derivative of Cy5 with slightly different spectral properties.
Uniqueness
Cy5 acid(tri so3) is unique due to its high fluorescence quantum yield, stability under various conditions, and low tissue absorption and scattering rates. These properties make it particularly suitable for in vivo imaging and other applications where high sensitivity and specificity are required .
Properties
Molecular Formula |
C35H44N2O11S3 |
|---|---|
Molecular Weight |
764.9 g/mol |
IUPAC Name |
1-(5-carboxypentyl)-2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C35H44N2O11S3/c1-34(2)27-23-25(50(43,44)45)16-18-29(27)36(20-10-6-9-15-33(38)39)31(34)13-7-5-8-14-32-35(3,4)28-24-26(51(46,47)48)17-19-30(28)37(32)21-11-12-22-49(40,41)42/h5,7-8,13-14,16-19,23-24H,6,9-12,15,20-22H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47,48) |
InChI Key |
VWVHCEJBOVTQFP-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















